molecular formula C10H12ClNO2 B1667701 Baclofen CAS No. 1134-47-0

Baclofen

カタログ番号: B1667701
CAS番号: 1134-47-0
分子量: 213.66 g/mol
InChIキー: KPYSYYIEGFHWSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Composition and Stereochemical Configuration

This compound’s molecular formula is C₁₀H₁₂ClNO₂ , with a molecular weight of 213.66 g/mol . Its structure comprises:

  • A 4-chlorophenyl group attached to a butanoic acid backbone
  • A β-amino group (NH₂) at the fourth carbon position
  • A carboxylic acid group (COOH) at the third carbon position

The enantiomerically pure (R)-baclofen exhibits chirality at the β-carbon atom, where the amino group is spatially arranged in a configuration critical for receptor binding. The racemic mixture (±)-baclofen contains equal proportions of (R)- and (S)-enantiomers, though only the (R)-form is pharmacologically active.

Table 1: Key Structural Features of this compound

Feature Description
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Functional Groups Carboxylic acid, primary amine
Stereochemical Center C4 (β-carbon) in (R)-configuration
Chlorine Substituent Para-position on phenyl ring

Crystallographic and Conformational Analysis

This compound crystallizes in distinct polymorphic forms, with Form C being the most stable under standard conditions. Key crystallographic properties include:

  • Space group : Orthorhombic P2₁2₁2₁
  • Unit cell dimensions : a = 6.8913 Å, b = 7.6898 Å, c = 19.7527 Å
  • Zwitterionic arrangement : The ammonium (NH₃⁺) and carboxylate (COO⁻) groups form strong N—H⋯O hydrogen bonds (2.74–3.24 Å) with adjacent molecules
  • Supramolecular interactions : T-shaped C—H⋯π interactions between aromatic rings stabilize the crystal lattice

Polymorphic Behavior

Form Stability at 25°C Stability Above 180°C
A Most stable Least stable
B Intermediate Most stable
C Least stable Intermediate

Mechanical stress induces polymorphic transitions, particularly from Form B to Form C.

Thermodynamic Stability and Solubility Profiles

This compound’s solubility and stability are influenced by pH and solvent polarity:

Solubility Data

Solvent Solubility (mg/mL) Conditions
Water (pH 7.6) 4.3 Ambient temperature
1 M NaOH 20 Alkaline conditions
1 M HCl 50 Acidic conditions
Methanol Slight Organic solvent
Acetone/Chloroform Insoluble Non-polar solvents

Thermodynamic Characteristics

  • Melting point : 192–193°C (varies due to lactam formation)
  • Log P : 0.11 (low lipophilicity)
  • Hydrogen bonding : Dominates solubility in polar solvents

Acid-Base Behavior and Ionic States under Physiological Conditions

This compound’s ionization is governed by two pKa values:

  • pKa₁ (carboxyl group) : 3.87 ± 0.1
  • pKa₂ (amino group) : 9.62 ± 0.1

Ionization States at Physiological pH (7.4)

Group Protonation State Charge
Carboxylic acid (COOH) Deprotonated (COO⁻) -1
Amino group (NH₂) Protonated (NH₃⁺) +1
Net charge Zwitterionic (0)

Physiological Relevance

  • The zwitterionic state enhances water solubility but limits blood-brain barrier permeability
  • pH-dependent ionization modulates absorption in the gastrointestinal tract

Table 3: pKa Values and Physiological Implications

Group pKa Dominant Form at pH 7.4 Biological Impact
Carboxylic acid 3.87 COO⁻ Enhanced aqueous solubility
Amino group 9.62 NH₃⁺ Reduced lipophilicity and membrane permeability

特性

IUPAC Name

4-amino-3-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022641
Record name Baclofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Baclofen appears as odorless or practically odorless white to off-white crystalline powder. (NTP, 1992), Solid
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Baclofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), 7.12e-01 g/L
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Baclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baclofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1134-47-0
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Baclofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baclofen [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name baclofen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Baclofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Baclofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BACLOFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H789N3FKE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Baclofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

372 to 376 °F (NTP, 1992), 206 - 208 °C
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Baclofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Aldol Condensation and Michael Addition

The classical synthesis of this compound, as detailed by, begins with an aldol condensation between 4-chlorobenzaldehyde and acetaldehyde in the presence of a basic catalyst. This step yields a β-chlorocinnamaldehyde intermediate, which undergoes a Michael addition with diethyl malonate in ethanol under reflux. The reaction proceeds via nucleophilic attack by the malonate enolate on the α,β-unsaturated aldehyde, forming a nitro-substituted adduct. This intermediate is isolated with a melting point of 178–180°C and an 84% yield after recrystallization.

Reduction and Decarboxylation

The nitro group of the Michael adduct is reduced to an amine using tin powder and hydrochloric acid, followed by neutralization with sodium hydroxide. This step achieves a 39% yield, with the crude product exhibiting a melting point of 200–204°C. Subsequent decarboxylation via refluxing in hydrochloric acid removes the ethyl ester groups, yielding this compound with a 74% yield and a melting point of 206–207°C. Infrared spectroscopy confirms the product’s structure through characteristic peaks at 3400 cm⁻¹ (N–H stretch) and 1620 cm⁻¹ (C=O stretch).

Table 1: Key Parameters in Traditional this compound Synthesis

Step Reagents/Conditions Yield (%) Melting Point (°C)
Aldol Condensation 4-Chlorobenzaldehyde, base 84 178–180
Michael Addition Diethyl malonate, ethanol - -
Nitro Reduction Sn, HCl 39 200–204
Decarboxylation HCl reflux 74 206–207

One-Pot Asymmetric Synthesis

Enantioselective Michael Reaction

A breakthrough in this compound synthesis, reported by, employs a one-pot asymmetric strategy to produce (S)-Baclofen with high enantiomeric excess. The process begins with an aldol condensation of acetaldehyde, followed by a diphenylprolinol silyl ether-mediated Michael reaction with nitromethane. This organocatalytic step achieves enantioselectivity exceeding 90% ee, critical for the drug’s pharmacological activity.

Sequential Oxidation and Reduction

The Michael adduct undergoes Kraus–Pinnick oxidation to convert the nitromethane group into a carboxylic acid. Raney nickel catalyzes the final reduction, yielding (S)-Baclofen without intermediate isolation. This method streamlines production, reducing purification steps and improving overall yield compared to traditional methods.

Table 2: Comparison of Traditional vs. One-Pot Synthesis

Parameter Traditional Method One-Pot Method
Steps 4 4 (one-pot)
Total Yield ~39% (reduction step) Higher (exact value N/R)
Enantiomeric Excess Racemic >90% ee
Key Advantage Established protocol Reduced purification steps

Crystallization and Polymorphism

Crystal Form A: Aqueous Recrystallization

Patent data describes the preparation of this compound Crystal Form A by refluxing crude this compound in water (1:5–1:6 mass-volume ratio) for 1 hour, followed by stirring at 20–25°C for 7–8 hours. The product, isolated by filtration and vacuum drying at 100°C, exhibits a melting point of 199–201°C and a 91% yield. X-ray diffraction (XRD) analysis reveals distinct peaks at 2θ = 8.9°, 12.5°, and 17.2°, indicative of a monoclinic lattice.

Crystal Form B: Organic Solvent-Based Crystallization

Crystal Form B is obtained using ethanol, methanol, or acetone under similar conditions. Ethanol-based crystallization achieves a 97% yield, with XRD peaks at 2θ = 9.3°, 14.7°, and 19.1°. Differential scanning calorimetry (DSC) shows an endothermic peak at 203°C for Form B, slightly lower than Form A’s 206°C.

Table 3: this compound Polymorph Characteristics

Parameter Form A Form B
Solvent Water Ethanol, methanol, acetone
Yield (%) 91 97
Melting Point (°C) 199–201 199–201
XRD Peaks (2θ) 8.9°, 12.5°, 17.2° 9.3°, 14.7°, 19.1°

Stability and Formulation Considerations

Compounded Powder Stability

A study evaluating a 10 mg/g this compound powder demonstrated stability over 120 days under varied storage conditions. When stored in amber polycarbonate bottles at 25°C/60% relative humidity (RH), the formulation retained 99.6% potency, with no detectable impurities (A and B) via high-performance liquid chromatography (HPLC). Dissolution profiles remained consistent, with 85% drug release within 15 minutes initially and 83% after 120 days.

Table 4: Stability of this compound Powder Formulation

Storage Condition Potency Retention (%) ΔE (Color Change)
Closed bottle, 25°C 99.6 1.2
In-use bottle, 25°C 98.7 2.5
Laminated paper, 25°C 99.6 1.8

Impact of Crystal Form on Dissolution

DSC and XRD analyses confirm that Crystal Form A exhibits higher thermodynamic stability than Form B, correlating with slower dissolution rates in vitro. This property may influence bioavailability, particularly in sustained-release formulations.

Comparative Analysis of Preparation Methods

The traditional synthesis remains viable for small-scale production but suffers from low yields in reduction steps. In contrast, the one-pot method enhances enantiopurity and reduces purification demands, aligning with green chemistry principles. Crystallization in water offers a cost-effective route for Form A, while organic solvents facilitate high-yield production of Form B, albeit with slight thermal instability.

化学反応の分析

Types of Reactions: Baclofen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Treatment of Muscle Spasticity

Baclofen is widely recognized for its efficacy in managing muscle spasticity. It acts as a gamma-aminobutyric acid type B receptor agonist, leading to decreased muscle tone and spasms.

  • Clinical Efficacy : A systematic review indicated that oral this compound effectively reduces muscle tone and spasm frequency in patients with spasticity due to conditions like multiple sclerosis and cerebral palsy. In various studies, 55% to 72% of patients reported improvement in muscle tone compared to placebo groups .
  • Intrathecal this compound : For patients with severe spasticity unresponsive to oral medications, intrathecal this compound administration has been shown to significantly improve quality of life and reduce spasticity levels .

Neuroprotective Effects

Recent research highlights this compound's potential neuroprotective properties, particularly in traumatic brain injury (TBI) scenarios.

  • Neuroinflammation Regulation : A study demonstrated that low-dose this compound administration after TBI reduced neuroinflammation and cell death, leading to improved motor and cognitive functions. Mice treated with this compound exhibited lower lesion volumes and enhanced recovery scores compared to controls .
  • Long-term Benefits : The benefits of this compound were sustained over six weeks post-injury, indicating its potential for long-term neuroprotective effects in TBI management .

Dermatological Applications

This compound has also been explored for its topical applications in treating skin conditions.

  • Anti-inflammatory Properties : A study evaluating this compound cream for inflammatory skin diseases showed significant anti-inflammatory effects. Topical application inhibited ear edema in mouse models of skin inflammation, suggesting its potential use in treating conditions like psoriasis .

Pain Management

This compound is sometimes used off-label for pain management, particularly in conjunction with other analgesics.

  • Combination Therapies : Evidence suggests that this compound can enhance the efficacy of epidural steroid injections when used alongside other agents like clonidine and sufentanil for chronic pain management .

Gastrointestinal Effects

Research indicates that this compound may play a role in gastrointestinal motility.

  • Gastric Tone Enhancement : Animal studies have shown that this compound increases gastric tone and enhances the frequency of gastric contractions, which may have implications for treating certain gastrointestinal disorders .

Table 1: Efficacy of this compound in Various Conditions

ConditionAdministration TypeEfficacy Rate (%)Reference
Muscle SpasticityOral55-72
Severe SpasticityIntrathecalSignificant Improvement
Traumatic Brain InjuryLow-dose OralImproved Recovery Scores
Inflammatory Skin ConditionsTopicalSignificant Reduction in Edema

Case Study Example

In a clinical setting, a patient with multiple sclerosis experienced significant improvement in muscle spasticity after initiating treatment with oral this compound. The patient's muscle tone decreased by over 60%, leading to enhanced mobility and quality of life. This case exemplifies the drug's effectiveness across various neurological conditions.

作用機序

バクロフェンは、GABAB受容体 を選択的に活性化することで作用します。この活性化により神経細胞の過分極 が起こり、興奮性神経伝達物質の放出が減少します。 この化合物は、脊髄レベルで単シナプス 反射と多シナプス 反射の両方を阻害し、筋痙縮を軽減するのに役立ちます .

類似化合物:

比較:

バクロフェンは、GABAB受容体 を選択的に活性化する独自の能力を持つため、他の筋弛緩剤とは異なり、痙縮や関連する疾患の管理に役立つ貴重なツールです .

類似化合物との比較

Comparison with Similar Compounds

Enantiomeric Comparisons: R(+)- vs. S(−)-Baclofen

  • Pharmacokinetics :

    • Plasma elimination half-lives are similar for R(+)- and S(−)-Baclofen (5.3 vs. 5.1 hours). However, urinary excretion of R(+)-Baclofen is slightly higher .
    • S(−)-Baclofen metabolites reach blood concentrations six times higher than R(+)-Baclofen metabolites after separate administration .
  • Pharmacodynamics: R(+)-Baclofen is 200 times more potent than S(−)-Baclofen in activating GABAB receptors .
Parameter R(+)-Baclofen S(−)-Baclofen
GABAB Receptor Potency 200x higher Minimal activity
Urinary Excretion 55% 45%
Metabolite Concentration Lower 6x Higher

Comparison with Other GABAergic Compounds

  • Phenibut: A β-aryl-γ-aminobutyric acid analog like Baclofen, but with psychotropic, anticonvulsant, and antidepressant properties . Unlike this compound, Phenibut acts on both GABAB and GABAA receptors, contributing to its broader neuropsychiatric effects .
  • GABA :

    • This compound mimics GABA’s inhibitory effects but is resistant to degradation by GABA transaminase, prolonging its action .
    • Unlike GABA, this compound’s effects are bicuculline-resistant and involve presynaptic inhibition of neurotransmitter release .
Compound Receptor Specificity Key Clinical Use Bioavailability
This compound GABAB only Spasticity, GERD 70–80%
Phenibut GABAB + GABAA Anxiety, neuropathic pain Not well-studied
GABA GABAA + GABAB Not therapeutic N/A

Comparison with Non-GABAergic Muscle Relaxants

  • Verapamil (Calcium Channel Blocker) :
    • In a randomized trial for spinal injury-induced spastic bladder, this compound outperformed verapamil in improving bladder storage and voiding functions .
    • This compound reduced urethral pressure and increased voiding intervals more effectively .
Parameter This compound Group Verapamil Group
Urethral Pressure Significant decrease Moderate decrease
Voiding Interval 2x increase 1.5x increase

Mechanistic Comparisons with Antagonists

  • 6-AVA non-selectively antagonizes GABAA and GABAB receptors, unlike this compound’s receptor-specific action .

Therapeutic Advantages in Specific Indications

  • Alcohol Use Disorder :
    • This compound reduces alcohol self-administration in primates, with efficacy dependent on treatment initiation during abstinence—a distinction from naltrexone, which is less timing-sensitive .

Structural and Metabolic Insights

  • Crystal Structure :
    • (R)-Baclofen forms a zwitterionic structure with strong hydrogen bonds and C–H⋯Cl interactions, likely enhancing its stability and receptor binding .
  • Metabolism :
    • Hepatic clearance accounts for 15% of this compound elimination, while renal excretion dominates (69–85% unchanged) . S(−)-Baclofen undergoes more extensive metabolism .

生物活性

Baclofen, a gamma-aminobutyric acid (GABA) agonist, is primarily known for its role as a muscle relaxant used to treat conditions such as spasticity resulting from spinal cord injuries or multiple sclerosis. Initially developed in the 1960s for epilepsy, its therapeutic applications have expanded to include treatment for alcohol use disorder (AUD) and other conditions. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, therapeutic effects, and relevant research findings.

Pharmacodynamics

This compound selectively activates GABA B receptors, which are metabotropic receptors that mediate inhibitory neurotransmission in the central nervous system. The activation of these receptors results in reduced excitatory neurotransmitter release, leading to decreased neuronal excitability and muscle relaxation. Specifically, this compound inhibits both mono- and polysynaptic reflexes at the spinal cord level, contributing to its muscle relaxant properties .

  • GABA B Receptor Agonism : this compound binds to GABA B receptors, causing hyperpolarization of the neuronal membrane through potassium influx and calcium channel inhibition.
  • Neurotransmitter Modulation : It reduces the release of excitatory neurotransmitters, thereby modulating synaptic transmission and reflex activity .

Muscle Spasticity

This compound is widely used to alleviate muscle spasticity in conditions such as multiple sclerosis and spinal cord injuries. Its efficacy in reducing spasticity has been well-documented in clinical settings.

Alcohol Use Disorder

Recent studies have explored this compound's potential in treating AUD. Research indicates that this compound may help reduce relapse rates and increase abstinence days among individuals with AUD.

Case Studies and Clinical Trials

  • Addolorato et al. (2002) : A pivotal randomized controlled trial involving 39 male participants showed that this compound significantly increased abstinent days compared to placebo .
  • Meta-analysis Findings : A systematic review found that this compound treatment was associated with a decrease in relapse risk (risk ratio 0.87) and an increase in the percentage of days abstinent (mean difference 9.07) across multiple studies .
StudyParticipantsDoseDurationOutcome
Addolorato et al., 20023930 mg/day4 weeksIncreased abstinence
Morley et al., 20181273Variable (30-300 mg/day)12 weeksReduced relapse risk

Safety Profile

This compound is generally well-tolerated, with a low incidence of adverse events compared to placebo. Notably, it does not significantly increase dropout rates due to side effects .

Neurobiological Effects

Chronic administration of this compound has been shown to induce plastic changes in brain signaling pathways. For instance, studies have indicated alterations in G-protein signaling and kinase cascades following long-term treatment, suggesting potential implications for neuroprotection and addiction therapy .

Comparative Efficacy

In a study comparing this compound to diazepam for alcohol withdrawal syndrome, this compound demonstrated comparable efficacy and tolerability, highlighting its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Baclofen's pharmacological effects on GABAB receptors?

  • Answer : In vitro models using rat brain sections (e.g., Sprague-Dawley rats) and autoradiography with [35S]GTPγS binding assays are widely accepted for evaluating GABAB receptor activation. Chronic vs. acute administration can be differentiated by measuring agonist-stimulated G-protein activity, as demonstrated in studies where chronic this compound (5-day t.i.d. injections) significantly reduced receptor responsiveness compared to acute doses .

Q. How do researchers validate the purity and identity of this compound in experimental preparations?

  • Answer : For new compounds, researchers must provide nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry data. Known compounds require cross-referencing with established literature and CAS registry numbers (e.g., this compound’s CAS 1134-47-0) to avoid nomenclature ambiguities. Experimental sections should detail synthesis protocols, including solvent systems and purification steps, as outlined in journal guidelines .

Q. What are the key pharmacokinetic considerations when designing this compound dosing regimens in animal studies?

  • Answer : Dose-response curves should account for species-specific metabolic rates and renal clearance. For example, rats require adjusted doses due to faster metabolism, while studies in nephropathy models must reduce doses to mimic human renal impairment, as this compound accumulates in renal failure, leading to toxicity .

Advanced Research Questions

Q. How does chronic this compound administration induce GABAB receptor desensitization, and what methodological approaches quantify this phenomenon?

  • Answer : Chronic this compound (e.g., 10 mg/kg in rats) reduces GABAB-mediated G-protein activation by ~40%, as shown via [35S]GTPγS autoradiography. Researchers use densitometric analysis of brain sections (corrected for 35S decay) and statistical tests (e.g., one-way ANOVA with Tukey’s post hoc) to compare acute vs. chronic effects. Phosphorylation assays further elucidate downstream signaling changes .

Q. What explains contradictory outcomes between preclinical and clinical trials of this compound enantiomers (e.g., arthis compound)?

  • Answer : Arthis compound (R-Baclofen) failed in Fragile X syndrome trials despite preclinical efficacy, possibly due to genetic/epigenetic variability in human populations. Advanced studies should incorporate patient stratification based on biomarkers (e.g., mGluR5 expression) and use translational models like human-derived neurons to bridge this gap .

Q. How can researchers address this compound’s narrow therapeutic index in overdose studies?

  • Answer : Toxicity models in rats (e.g., LD50 assays) and clinical case analyses (e.g., hemodialysis efficacy in overdose) are critical. Methodologies include measuring CNS depression thresholds and using antagonists like phaclofen (experimental) to reverse effects. Statistical significance is determined via survival curves and logistic regression .

Data Contradiction and Analysis

Q. How should conflicting data on this compound’s efficacy in spasticity vs. addiction be reconciled?

  • Answer : Meta-analyses using PRISMA guidelines can resolve discrepancies by pooling data from randomized controlled trials (RCTs) and adjusting for covariates (e.g., dosage, comorbidities). Contradictions often arise from heterogeneous patient populations, necessitating subgroup analyses .

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects in neurochemical assays?

  • Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism are standard. For autoradiography data, net agonist-stimulated binding (nCi/g) is normalized to controls, and outliers are excluded via Grubbs’ test .

Methodological Tables

Experimental Parameter Acute this compound Chronic this compound Reference
GABAB receptor activation (nCi/g)120 ± 1572 ± 10*
Phosphorylation rate (%)25 ± 560 ± 8*
Toxicity threshold (mg/kg, rats)150N/A

*P < 0.05 vs. acute treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Baclofen
Reactant of Route 2
Baclofen

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。